molecular formula C7H10NNaO B7953603 sodium (1-ethyl-1H-pyrrol-2-yl)methanolate

sodium (1-ethyl-1H-pyrrol-2-yl)methanolate

Cat. No.: B7953603
M. Wt: 147.15 g/mol
InChI Key: KVGFDKFPROUCMQ-UHFFFAOYSA-N
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Description

Sodium (1-ethyl-1H-pyrrol-2-yl)methanolate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a sodium ion bonded to a methanolate group, which is further connected to a 1-ethyl-1H-pyrrol-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (1-ethyl-1H-pyrrol-2-yl)methanolate typically involves the reaction of 1-ethyl-1H-pyrrole with formaldehyde in the presence of a base, followed by the addition of sodium methoxide. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include methanol or ethanol.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Sodium (1-ethyl-1H-pyrrol-2-yl)methanolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The methanolate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Sodium (1-ethyl-1H-pyrrol-2-yl)methanolate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which sodium (1-ethyl-1H-pyrrol-2-yl)methanolate exerts its effects involves interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Modulating Signaling Pathways: Affecting cellular signaling cascades.

    Interacting with DNA/RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (1-methyl-1H-pyrrol-2-yl)methanolate
  • Sodium (1-ethyl-1H-pyrrol-3-yl)methanolate
  • Sodium (1-ethyl-1H-pyrrol-2-yl)ethanolate

Uniqueness

Sodium (1-ethyl-1H-pyrrol-2-yl)methanolate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

sodium;(1-ethylpyrrol-2-yl)methanolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO.Na/c1-2-8-5-3-4-7(8)6-9;/h3-5H,2,6H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGFDKFPROUCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NNaO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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